N-乙酰-N-甲基甘氨酸

概览

描述

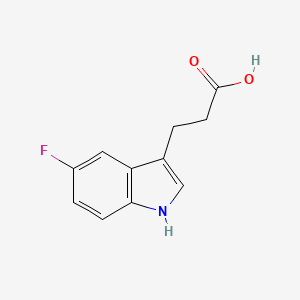

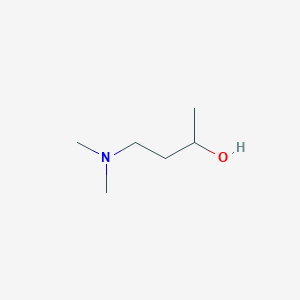

N-acetyl-N-methylglycine is a molecule that has been studied in various contexts due to its relevance to the structure and behavior of proteins and peptides. It is a derivative of glycine, the simplest amino acid, where the amino group is acetylated and the hydrogen of the carboxylic acid is replaced by a methyl group. This modification makes it a model compound for studying the conformational properties of peptides and the effects of substitution on amino acids .

Synthesis Analysis

The synthesis of N-acetyl-N-methylglycine derivatives has been explored in several studies. For instance, triorganotin(IV) derivatives of related N-acetylamino acids have been prepared from triorganotin(IV) chlorides and the sodium salt of the appropriate N-acetylamino acids, indicating a method that could potentially be applied to N-acetyl-N-methylglycine . Additionally, the synthesis of related compounds such as N-acetyl-α,α-diethylglycine-N'-methylamide has been described, which involves the mixed anhydride procedure .

Molecular Structure Analysis

The molecular structure of N-acetyl-N-methylglycine has been analyzed using various spectroscopic and computational methods. Infrared spectra and normal frequency calculations have revealed that the compound can exist in different crystalline modifications with distinct molecular conformations . Theoretical studies have also predicted multiple stable conformations for N-acetylglycine, which is structurally similar to N-acetyl-N-methylglycine . X-ray crystallography has been used to determine the structure of related compounds, providing insights into the possible conformations of N-acetyl-N-methylglycine .

Chemical Reactions Analysis

The chemical reactivity of N-acetyl-N-methylglycine has been studied in the context of its ionization and fragmentation patterns. When ionized by electron exchange with slow ions, N-acetyl-N-methylglycine dissociates into fragments, a behavior that is analogous to the ionization and fragmentation of amino acids and peptides . This suggests that N-acetyl-N-methylglycine can undergo similar chemical reactions as other amino acid derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-acetyl-N-methylglycine and its derivatives have been investigated through various experimental techniques. For example, the microwave spectrum of N-acetylglycine has been obtained, identifying conformers and analyzing internal rotation and hydrogen bonding . NMR studies of N-acetylglycine oligomer ethyl esters have provided information on intermolecular hydrogen-bonding distances and segmental mobility, which are relevant to understanding the properties of N-acetyl-N-methylglycine . The electronic spectroscopy of N-acetylglycine has been theoretically analyzed, revealing details about the excited states that could be informative for the electronic properties of N-acetyl-N-methylglycine .

科研应用

分子相互作用和碎裂

N-乙酰-N-甲基甘氨酸(也称为硫氨酸)在电离时展现出引人注目的分子相互作用和碎裂模式。研究表明,在电离后,这些分子会解离成类似于氨基酸和肽离子化和碎裂产物的碎片。值得注意的是,含有肽键的N-乙酰甘氨酸有效地异构为二醇形式,这是氨基酸典型的行为。然而,N-乙酰甘氨酸的异构化机制与标准氨基酸不同(Kočišek等,2015)。

肽优化

“单N-甲基扫描”是一种用于优化肽的生物性能的方法。具体来说,对-CONH-官能团的N-甲基化有助于区分肽中暴露在溶剂中和分子内形成氢键的次级酰胺基团。这种修饰在晶态状态下并不显著改变肽的构象,这一点通过各种光谱和衍射技术得到证实(Moretto等,2008)。

生物技术生产

硫氨酸,一种N-甲基化氨基酸,因其在各个领域的潜力而受到认可,包括其作为肽基药物的构建块以及在乙酰化时作为洗涤剂的功能。通过使用经过基因改造的谷氨酸棒状杆菌进行发酵过程,已经实现了类似硫氨酸的N-甲基化氨基酸的生物技术生产。这种方法为化学生产或生物催化所带来的低产率或高辅因子再生成本提供了有希望的替代方案(Mindt et al., 2019)。

混合溶剂中的相互作用

在各种水-有机混合溶剂中溶解N-甲基甘氨酸揭示了关于其与溶剂相互作用的焓特性的重要数据。研究这些相互作用有助于了解混合溶剂中分子间相互作用的能量学特性,突显了溶剂的组成和结构对这些特性的影响(Smirnov & Badelin, 2019)。

光谱和结构分析

对N-乙酰甘氨酸的光谱研究提供了关于其分子结构和相互作用的见解。例如,使用先进的光谱技术获得的N-乙酰甘氨酸的微波谱显示出由分子内氢键稳定的构象存在,甲基基团的内部旋转影响了光谱线(Lovas et al., 2004)。

Safety And Hazards

未来方向

Nanomedicine, which involves the use of nanoparticles with controlled shape, size, and surface charge, represents a new strategy for treating diseases with inflammatory etiology. This approach could potentially enhance the delivery of N-acetyl-N-methylglycine into diseased cells and tissues, reducing toxicity and side effects .

性质

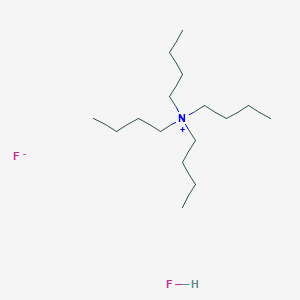

IUPAC Name |

2-[acetyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(2)3-5(8)9/h3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPSKKRNACRPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450336 | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N-methylglycine | |

CAS RN |

5888-91-5 | |

| Record name | N-Acetylsarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005888915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QC829R9F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[(2-Aminoethyl)(methyl)amino]ethanol](/img/structure/B1337796.png)

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)